4-Cyano-4-(thiobenzoylthio)pentanoic acid

RAFT polymerization Methacrylamide Dispersity (Đ)

Controlled radical polymerization often requires balancing chain transfer activity with post-synthesis functionality. This 4-cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) solves both needs: - Dithiobenzoate Z-group enables high chain transfer efficiency for methacrylates/methacrylamides (Đ ~1.20) - Terminal carboxylic acid allows direct bioconjugation or surface anchoring without deprotection - Enables surfactant-free emulsion RAFT polymerization (e.g., PMMA latexes in continuous reactors) Available in research quantities with verified purity. Ideal for polymer brushes, drug delivery vehicles, and nanocomposites.

Molecular Formula C13H13NO2S2
Molecular Weight 279.4 g/mol
CAS No. 201611-92-9
Cat. No. B009214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4-(thiobenzoylthio)pentanoic acid
CAS201611-92-9
Synonyms4-CYANO-4-(THIOBENZOYLTHIO)PENTANOIC ACID; 4-Cyano-4-(thiobenzoylthio)pentanoic acid, min. 97%; 4-(benzenecarbothioylsulfanyl)-4-cyano-4-Methylbutanoic acid; 4-Cyano-4-(thiobenzoylthio)pentanoic acid,97%; 1-(2-Carboxyethyl)-1-cyanoethyl benzodithioate; 4-
Molecular FormulaC13H13NO2S2
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1
InChIInChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)
InChIKeyYNKQCPNHMVAWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-4-(thiobenzoylthio)pentanoic Acid: Product Overview


4-Cyano-4-(thiobenzoylthio)pentanoic acid, also referred to as 4-cyanopentanoic acid dithiobenzoate (CPADB), is a sulfur-based chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . Its molecular structure integrates a dithiobenzoate group, which mediates the RAFT equilibrium to control radical propagation, with a terminal carboxylic acid moiety . The cyano group on the pentanoic acid backbone contributes to the compound's activity and stability as a CTA . This specific architecture is recognized for enabling controlled/living radical polymerization, particularly for methacrylate and methacrylamide monomers, and provides a functional handle for post-polymerization conjugation or surface modification [1][2].

RAFT polymerization of methacrylate and methacrylamide monomers
Phenyl Z-group supports high chain transfer activity toward more activated monomers (MAMs)
Terminal carboxylic acid enables direct post-polymerization conjugation without deprotection

4-Cyano-4-(thiobenzoylthio)pentanoic Acid: Selection Rationale


Substituting 4-cyano-4-(thiobenzoylthio)pentanoic acid with another dithiobenzoate-based RAFT agent or a CTA from a different class (e.g., trithiocarbonate) is not straightforward due to the compound's unique confluence of properties. First, its Z-group (a phenyl ring) confers high chain transfer activity towards more activated monomers (MAMs) like methacrylates, a characteristic not shared by all CTAs [1]. Second, the R-group's terminal carboxylic acid is a crucial functional handle for direct conjugation to biomolecules, surfaces, or polymers, enabling the synthesis of complex macromolecular architectures without additional deprotection steps [2]. Third, comparative kinetic studies demonstrate significant differences in CTA efficiency and the resulting polymer dispersity when this agent is used versus alternatives like 2-cyanoprop-2-yl dithiobenzoate or DDMAT, directly impacting the control and definition of the final polymer product [3][4].

Z-group mismatch
Non-dithiobenzoate CTAs may show lower chain transfer activity for methacrylates, shifting dispersity control.
R-group functionality
CTAs without a carboxylic acid handle prevent direct conjugation; additional deprotection steps may be required.
CTA efficiency profile
Alternatives like DDMAT may yield different dispersity and degree of polymerization outcomes under comparable conditions.

4-Cyano-4-(thiobenzoylthio)pentanoic Acid: Performance Evidence


Dispersity Control vs. DDMAT

In a direct, head-to-head comparison for the synthesis of PDMLA50 (poly(N,N-dimethyl lactamide methacrylate)) via RAFT solution polymerization at 70 °C in DMSO, 4-cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) produced polymers with significantly narrower molecular weight distribution than the commonly used trithiocarbonate CTA, DDMAT [1]. The dispersity (Đ), a critical measure of polymer uniformity, was 1.20 for the polymer synthesized with CPADB, compared to a Đ of 1.29 for the polymer made with DDMAT under otherwise identical reaction conditions [1]. This quantitative improvement indicates superior control over the radical chain process.

Dispersity Control
Head-to-head
Đ = 1.20 (CPADB) vs 1.29 (DDMAT)
Reported dispersity-control context
PDMLA50, DMSO, 70 °C; Đ lowered by 0.09
RAFT polymerization Methacrylamide Dispersity (Đ)

CTA Efficiency and Molecular Weight Control

In the same head-to-head study synthesizing PDMLA50, 4-cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) achieved a high monomer conversion of 96% with a CTA efficiency of 61% [1]. While the conversion was comparable to that of DDMAT (99%), the combination of high conversion and a targeted degree of polymerization (DPx by NMR = 78) demonstrates that CPADB is highly effective at mediating the polymerization of this challenging methacrylamide monomer to high conversion while maintaining control [1]. The CTA efficiency of 61% is notable for this monomer class and ensures the experimental molecular weight is closer to the theoretical target.

CTA Efficiency
Head-to-head
Conv. 96%, DPx 78 (CPADB); 99%, 57 (DDMAT)
Supports molecular-weight-control review
PDMLA50, DMSO, 70 °C; CTA efficiency 61%
RAFT polymerization CTA efficiency Methacrylate

Surfactant-Free Emulsion Stabilization

4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTBCOOH) demonstrates a unique ability to act as both a chain transfer agent and an emulsion stabilizer in surfactant-free RAFT polymerization systems [1]. In a continuous tubular reactor using a water/DMF mixed solvent with NaOH, CTBCOOH enabled the formation of stable latexes without any added surfactant [1]. The polymerization exhibited first-order kinetics and produced poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions [1]. This dual functionality is not a general property of all RAFT agents and is directly attributable to the hydrophilic, ionizable carboxylic acid group on the R-group fragment.

Emulsion Stability
Data to verify
Stable surfactant-free PMMA latex formed
Reported dual-function capability
Continuous reactor, water/DMF, NaOH; first-order kinetics observed
Emulsion polymerization Methyl methacrylate (MMA) Surfactant-free

Surface Grafting for Composite Reinforcement

The terminal carboxylic acid of 4-cyano-4-(thiobenzoylthio)pentanoic acid (CPADB) serves as an effective anchoring point for tethering the RAFT agent to a substrate, enabling controlled 'grafting-from' polymerizations [1]. In a study on PMMA composites, CPADB was chemically attached to the surface of nanocrystalline cellulose (NCC) [1]. This CPADB-modified NCC was then used to graft PMMA chains directly from the surface, which significantly improved the dispersion and reinforcing capability of the NCC in a PMMA matrix compared to unmodified NCC [1]. The PMMA/NCC composites prepared with this method maintained transparency at low NCC loadings, highlighting the quality of the surface modification [1].

Surface Grafting
Reported
Improved NCC dispersion in PMMA composites
Supports surface-modification context
Grafting-from on cellulose; transparency retained at low loading
Surface modification Nanocrystalline cellulose PMMA composites

4-Cyano-4-(thiobenzoylthio)pentanoic Acid: Key Applications


Aqueous Block Copolymer Synthesis

4-Cyano-4-(thiobenzoylthio)pentanoic acid is a premier choice for aqueous RAFT polymerization, particularly for methacrylate and methacrylamide monomers [1]. Its ability to produce polymers with low dispersity (Đ ~ 1.20) and high monomer conversion, as demonstrated in direct comparisons with DDMAT, makes it ideal for synthesizing hydrophilic blocks for drug delivery vehicles, stimuli-responsive hydrogels, or biocompatible coatings [2]. The carboxylic acid R-group enables the polymer chain end to be easily functionalized or conjugated to targeting ligands or other polymers without additional synthetic steps [1]. Research applications frequently cite its use in creating poly(oligo(ethylene glycol) methacrylate) (POEGMA) and poly(3-sulfopropyl methacrylate) (PSPMA) blocks for advanced nanomaterials [3].

Surfactant-Free Latex Production

This compound uniquely enables surfactant-free emulsion RAFT polymerization, as shown in the synthesis of PMMA latexes in a continuous tubular reactor [1]. In this scenario, 4-cyano-4-(thiobenzoylthio)pentanoic acid serves a dual purpose: it is the chain transfer agent that controls polymer chain growth and the stabilizer that maintains colloidal stability [1]. This eliminates the need for conventional surfactants, which can be expensive, difficult to remove, and detrimental to the final product's properties (e.g., water sensitivity in coatings). This makes the compound highly valuable for industrial R&D and scale-up of specialty latexes, adhesives, and waterborne coatings where high purity and precise molecular weight control are essential [1].

Surface-Initiated Nanocomposite Design

The terminal carboxylic acid group allows for the covalent attachment of this RAFT agent to a wide variety of substrates bearing amine or hydroxyl groups, such as cellulose nanocrystals, silica nanoparticles, or protein surfaces [1]. Once anchored, it functions as a surface-bound initiator for 'grafting-from' RAFT polymerization, a powerful technique to create dense, well-defined polymer brushes [1]. As evidenced by its use in modifying nanocrystalline cellulose for PMMA composites, this method yields materials with significantly enhanced filler dispersion and interfacial adhesion, preventing the particle aggregation that plagues unmodified fillers [1]. This application scenario is critical for developing next-generation polymer nanocomposites, biosensors, and anti-fouling surfaces.

Application
Selection Property
Validation Focus
Aqueous block copolymer synthesis
Low dispersity and carboxylic acid end-group functionality
Block copolymer formation and dispersity review
Surfactant-free emulsion polymerization
Dual CTA/emulsifier capability
Latex stability and molecular weight control
Surface-initiated nanocomposite design
Carboxylic acid anchoring for grafting-from polymerization
Filler dispersion and interfacial adhesion

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